molecular formula C12H11Cl6NO2 B11991922 N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide

N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide

Cat. No.: B11991922
M. Wt: 413.9 g/mol
InChI Key: JEASQKPSQCMBME-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide is a synthetic organic compound with the molecular formula C12H11Cl6NO2. It is characterized by the presence of multiple chlorine atoms, which contribute to its unique chemical properties. This compound is often used in scientific research due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide typically involves the reaction of 2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethanol with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple chlorine atoms can form strong interactions with these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide is unique due to its specific combination of chlorine atoms and butanamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H11Cl6NO2

Molecular Weight

413.9 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide

InChI

InChI=1S/C12H11Cl6NO2/c1-2-3-9(20)19-11(12(16,17)18)21-10-7(14)4-6(13)5-8(10)15/h4-5,11H,2-3H2,1H3,(H,19,20)

InChI Key

JEASQKPSQCMBME-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)OC1=C(C=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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